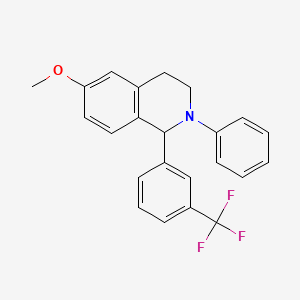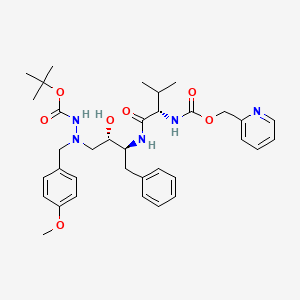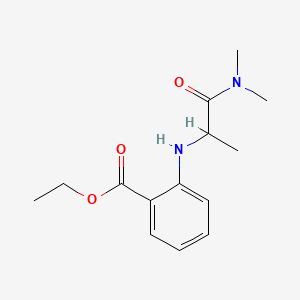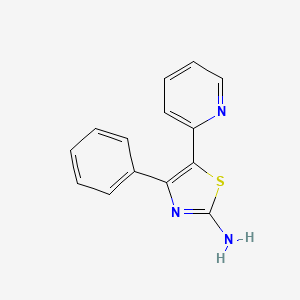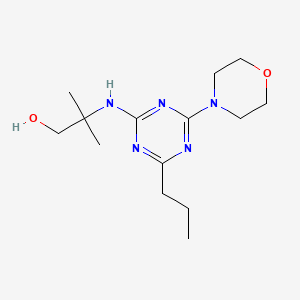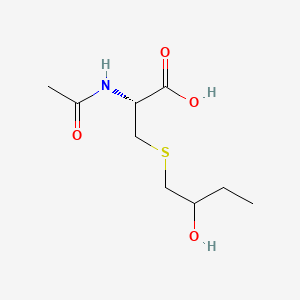
L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a hydroxybutyl group, and a thioether linkage, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine typically involves multiple steps, starting with the protection of functional groups, followed by the introduction of the hydroxybutyl and thioether groups. Common synthetic routes include the use of acetylation reactions to introduce the acetyl group and thiolation reactions to introduce the thioether linkage. Reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to streamline the production process and minimize human error .
Análisis De Reacciones Químicas
Types of Reactions
L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioether linkage can be reduced to form thiols.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanone, while reduction of the thioether linkage can produce thiols .
Aplicaciones Científicas De Investigación
L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-alanine: Shares the acetyl group but lacks the hydroxybutyl and thioether groups.
L-Alanine: A simpler amino acid without the acetyl, hydroxybutyl, or thioether groups.
N-Acetylmuramyl-L-alanine: Contains an acetyl group and an alanine residue but differs in the presence of a muramyl group.
Uniqueness
L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Propiedades
Número CAS |
19216-63-8 |
|---|---|
Fórmula molecular |
C9H17NO4S |
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2-hydroxybutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H17NO4S/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11/h7-8,12H,3-5H2,1-2H3,(H,10,11)(H,13,14)/t7?,8-/m0/s1 |
Clave InChI |
JUPNRDPFCDZOFQ-MQWKRIRWSA-N |
SMILES isomérico |
CCC(CSC[C@@H](C(=O)O)NC(=O)C)O |
SMILES canónico |
CCC(CSCC(C(=O)O)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



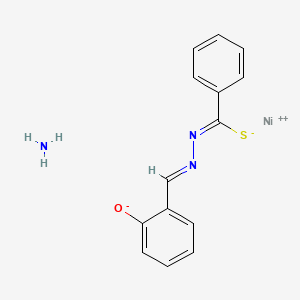
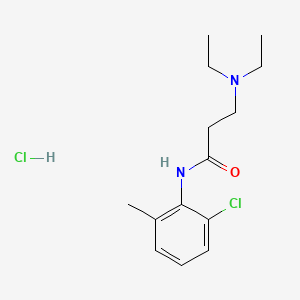
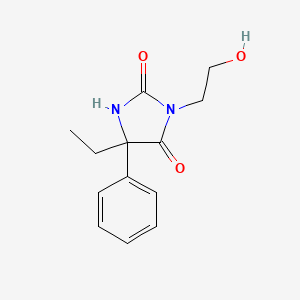
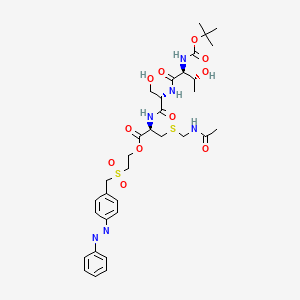
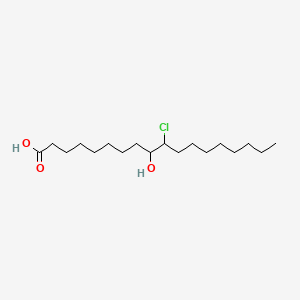
![(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12723952.png)
